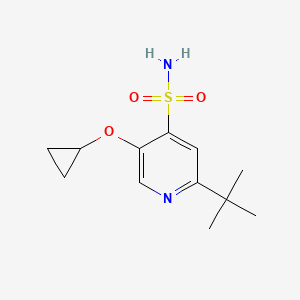

2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

2-tert-butyl-5-cyclopropyloxypyridine-4-sulfonamide |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)11-6-10(18(13,15)16)9(7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,15,16) |

InChI Key |

ZWDGKOUVELWPBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=C1)S(=O)(=O)N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be added through nucleophilic substitution reactions.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites and disrupt normal biological processes, making it a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis with analogous compounds highlights key differences in functional groups, reactivity, and applications. Below is a detailed comparison:

Key Observations :

- Functional Groups : The sulfonamide group in the target compound is less reactive than the sulfonyl chloride in , making it more suitable for pharmaceutical applications due to improved stability.

Electronic and Steric Effects

- Pyridine vs. Pyrimidine : Pyridine’s single nitrogen atom creates moderate electron withdrawal, while pyrimidine’s dual nitrogen atoms enhance electron-deficient character, influencing solubility and reactivity .

- Cyclopropoxy Group : The strained cyclopropane ring may increase metabolic resistance compared to linear alkoxy groups (e.g., methoxy), though this requires empirical validation.

Biological Activity

2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyridine ring with a tert-butyl group, a cyclopropoxy group, and a sulfonamide moiety, which together contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

- Pyridine Ring : Provides basic nitrogen functionalities that can interact with biological targets.

- Tert-butyl Group : Often enhances lipophilicity, affecting the compound's pharmacokinetic properties.

- Cyclopropoxy Group : Imparts unique steric and electronic properties, influencing the compound's reactivity and interaction profiles.

The sulfonamide group in this compound is known for its ability to inhibit various enzymes or receptors. This inhibition disrupts normal biological processes, making it a candidate for drug development. The following mechanisms have been identified:

- Enzyme Inhibition : The sulfonamide moiety can bind to active sites on enzymes, potentially inhibiting their function.

- Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar to other sulfonamides, this compound may possess bacteriostatic properties.

- Anti-inflammatory Effects : Given the structural similarities with COX-2 inhibitors, it may also exhibit anti-inflammatory activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Pathways : The synthesis typically involves multi-step reactions, highlighting the complexity and versatility of this compound in organic synthesis .

-

Biological Evaluation :

- In vitro Studies : Initial evaluations suggest that the compound may effectively inhibit certain enzyme activities, warranting further investigation into its pharmacological profiles .

- Structure-Activity Relationship (SAR) : Research into SAR has identified key substituents that enhance biological activity while minimizing undesirable properties like increased lipophilicity .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Key Differences |

|---|---|

| 2-Tert-butyl-5-methoxypyridine-4-sulfonamide | Contains a methoxy group instead of a cyclopropoxy group |

| 2-Tert-butyl-5-ethoxypyridine-4-sulfonamide | Features an ethoxy group in place of the cyclopropoxy group |

| 2-Tert-butyl-5-propoxypyridine-4-sulfonamide | Has a propoxy group instead of a cyclopropoxy group |

The presence of the cyclopropoxy substituent in this compound is particularly significant as it influences both sterics and electronics compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.